Norbutorphanol

Description

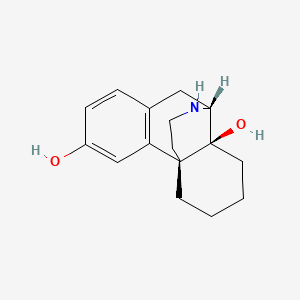

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-12-4-3-11-9-14-16(19)6-2-1-5-15(16,7-8-17-14)13(11)10-12/h3-4,10,14,17-19H,1-2,5-9H2/t14-,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOVVPXDEXUSTC-OWCLPIDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958937 | |

| Record name | Morphinan-3,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3792-68-5 | |

| Record name | Morphinan-3,14-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3792-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbutorphanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003792685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphinan-3,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBUTORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F99215Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norbutorphanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Strategies for Norbutorphanol and Its Chemical Analogues

Chemoenzymatic and Stereoselective Synthesis of Norbutorphanol

The synthesis of complex molecules like this compound often benefits from the integration of biological and chemical methods. Chemoenzymatic approaches leverage the high selectivity of enzymes for specific transformations, which can be difficult to achieve through traditional chemistry alone. beilstein-journals.orgnih.govnih.gov These strategies can be particularly useful for establishing key stereocenters within the morphinan (B1239233) skeleton. d-nb.info

Stereoselective synthesis is crucial in producing a specific stereoisomer of this compound, as different isomers can exhibit varied biological activities. d-nb.info While specific chemoenzymatic routes for this compound are not extensively detailed in the provided results, the principles of chemoenzymatic synthesis are well-established for related complex molecules. beilstein-journals.orgnih.gov This can involve using enzymes for regio- and stereoselective reactions at late stages of the synthesis or to create key chiral building blocks. beilstein-journals.org

Total Synthesis Pathways for this compound Derivatives and Precursors

The total synthesis of this compound and its derivatives is a complex undertaking that often starts from simpler, more readily available precursors. A known method involves the dealkylation of butorphanol (B1668111). sciforum.net One approach to synthesizing butorphanol metabolites involves starting with the reaction of 4-bromocyclobutene with diethyl malonate. sciforum.net This is followed by hydrolysis and decarboxylation to yield a mixture of cis and trans carboxylic acids. sciforum.net Separation of these isomers as their methyl esters allows for the isolation of the desired precursor. sciforum.net

Another critical aspect of synthesizing morphinan derivatives is the construction of the core isoquinoline (B145761) ring system. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions are often employed. juniperpublishers.com A key step in many syntheses of morphinan structures is the Grewe cyclization, an acid-catalyzed reaction that forms the characteristic morphinan skeleton from a benzyl-substituted octahydroisoquinoline. juniperpublishers.com For instance, the synthesis of N-Formyl Dextromethorphan, an important intermediate, utilizes this reaction. juniperpublishers.com

The synthesis of hydroxylated butorphanol metabolites has been described, starting from the preparation of protected hydroxycyclobutane carboxylic acid. sciforum.net This is then reacted with a suitable morphinan precursor. sciforum.net

Exploration of Novel Reaction Mechanisms in this compound Synthesis

The synthesis of morphinan derivatives is an area of active research, leading to the discovery of novel reaction mechanisms. The morphinan skeleton, with its basic nitrogen atom and multiple chiral centers, can undergo unusual reactions. nii.ac.jp For example, a novel method for synthesizing ortho ester derivatives of 4,5-epoxymorphinan has been developed using an acetal (B89532) exchange reaction. acs.org This reaction proceeds through a proposed mechanism involving the abstraction of a proton by an alkoxide ion. acs.org

Another area of exploration is the rearrangement of the morphinan structure. A new synthesis of 6-demethoxy-N-formyl-N-northebaine has been described, which undergoes a spectacular rearrangement to a dibenzazonine. capes.gov.br The mechanism for this rearrangement has been proposed. capes.gov.br Additionally, the Grewe cyclization, used in the formation of the morphinan ring system, can lead to the formation of minor products through the involvement of super-electrophiles when an excess of acid catalyst is used. juniperpublishers.com

Derivatization of this compound Scaffold for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and for the design of new therapeutic agents. oup.comnih.gov The derivatization of the this compound scaffold is a key strategy in these studies. manchester.ac.uk By systematically modifying different parts of the molecule, researchers can probe the structural requirements for interaction with biological targets.

Early modifications of the morphinan skeleton focused on the acylation and alkylation of the phenolic hydroxyl group, oxidation of the 6-hydroxy group, and reduction of the 7-8 double bond. oup.com More advanced strategies involve creating more rigid structures, such as using a Diels-Alder reaction with thebaine to produce a rigid bicyclo[2.2.2]octene skeleton. oup.com

The synthesis of various derivatives allows for the investigation of how different functional groups and stereochemistries influence activity. nih.gov For example, the synthesis of both cis- and trans-3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan allows for a direct comparison of their biological properties. sciforum.net Computational methods like molecular docking and pharmacophore modeling are also employed to guide the design and synthesis of new derivatives in SAR studies. nih.gov

Molecular and Cellular Pharmacology of Norbutorphanol

Norbutorphanol's Interaction with Opioid Receptor Subtypes

The pharmacological activity of this compound is defined by its binding affinity and functional effects at the three primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). guidetopharmacology.org These interactions are typically characterized through in vitro assays using cell lines that stably express these receptors.

In Vitro Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. plos.orgnih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled compound of interest, in this case, this compound. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined and used to calculate the binding affinity (Ki).

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | Mu (μ) | Data not available in search results | N/A |

| This compound | Delta (δ) | Data not available in search results | N/A |

| This compound | Kappa (κ) | Data not available in search results | N/A |

Functional Characterization of this compound at μ-, δ-, and κ-Opioid Receptors in Cell Lines

Functional assays in cell lines expressing specific opioid receptor subtypes are used to determine the efficacy of a compound, i.e., its ability to activate the receptor and elicit a cellular response. frontiersin.org These assays, such as the [35S]GTPγS binding assay, measure the extent of G-protein activation following receptor binding. nih.govmdpi.com

| Compound | Receptor Subtype | Functional Activity | Assay | Reference |

|---|---|---|---|---|

| This compound | Mu (μ) | Data not available in search results | [35S]GTPγS | N/A |

| This compound | Delta (δ) | Data not available in search results | [35S]GTPγS | N/A |

| This compound | Kappa (κ) | Data not available in search results | [35S]GTPγS | N/A |

Agonist, Partial Agonist, and Antagonist Activity Profiling

The activity of a compound at a receptor can be classified as full agonist, partial agonist, or antagonist. sigmaaldrich.com A full agonist elicits a maximal response, a partial agonist produces a submaximal response even at saturating concentrations, and an antagonist blocks the action of an agonist but has no effect on its own. sigmaaldrich.comwikipedia.org

Intracellular Signal Transduction Pathways Mediated by this compound

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular events known as signal transduction. numberanalytics.comaklectures.com These pathways ultimately determine the cellular response to the compound.

G-Protein Coupling Selectivity and Efficiency

Opioid receptors primarily couple to inhibitory G-proteins of the Gi/o family. nih.govelifesciences.org Activation of the receptor by an agonist leads to the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα and Gβγ subunits, which then go on to modulate downstream effectors. The selectivity and efficiency of G-protein coupling can vary between different agonists at the same receptor, a phenomenon known as biased agonism. iric.canih.gov

β-Arrestin Recruitment and Receptor Internalization

In addition to G-protein signaling, agonist binding to GPCRs can also trigger the recruitment of β-arrestin proteins. promega.com β-arrestin recruitment plays a crucial role in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. frontiersin.orgnih.gov The propensity of an agonist to promote β-arrestin recruitment versus G-protein activation is a key aspect of biased agonism. elifesciences.org

Agonist-induced receptor internalization is a mechanism for regulating the number of receptors on the cell surface and is often mediated by β-arrestin. nih.gov While specific studies on this compound-induced β-arrestin recruitment and receptor internalization are not available in the search results, this is a critical area of modern pharmacology. The balance between G-protein signaling and β-arrestin-mediated pathways is thought to be a key determinant of the therapeutic versus adverse effects of opioid ligands. mdpi.com

Modulatory Effects on Downstream Signaling Cascades (e.g., MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is a crucial cascade that governs various cellular processes, including proliferation, differentiation, and stress responses. frontiersin.orguniupo.it The activation of this pathway typically begins with an extracellular signal, such as a growth factor, binding to a receptor on the cell surface. uniupo.it This event triggers a series of phosphorylation events, ultimately leading to the activation of specific MAP kinases. uniupo.it

Opioid receptors, being G-protein coupled receptors, can influence intracellular signaling pathways like the MAPK/ERK cascade. The activation of an opioid receptor can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, which can, in turn, affect downstream pathways including the MAPK/ERK pathway. vin.com While direct research on this compound's specific effects on the MAPK/ERK cascade is not extensively detailed in the provided search results, the general understanding of opioid receptor signaling suggests a potential for such modulation. For instance, some mood stabilizers are known to increase the activity of the ERK pathway. alraziuni.edu.ye The expression of oncogenes can lead to either pulsatile or sustained ERK activity, which correlates with different cellular behaviors like proliferation or cell cycle arrest. elifesciences.org Furthermore, sustained ERK activity in one cell can trigger signaling waves in neighboring cells. elifesciences.org

Comparative Preclinical Pharmacology of this compound with Parent Compounds and Other Opioids

Receptor Selectivity and Efficacy Comparisons in In Vitro Systems

In vitro studies using rat brain synaptosomal membrane preparations have been instrumental in elucidating the receptor binding profiles of this compound and its parent compound, butorphanol (B1668111). nih.gov

Butorphanol itself exhibits a broad binding profile with high affinity for µ (mu) and κ (kappa) opioid receptors, and to a lesser extent, δ (delta) receptors. nih.govecddrepository.org Specifically, in rat brain membranes, butorphanol displaces the binding of ligands for µ, δ, and κ receptors with greater potency than morphine and ketocyclazocine. nih.gov In rhesus monkey brain tissue, butorphanol shows a 12-fold selectivity for µ over κ receptors and a 34-fold selectivity for µ over δ receptors. ecddrepository.org

This compound, a major metabolite of butorphanol, also demonstrates affinity for opioid receptors, although its profile differs from the parent compound. nih.gov It binds to the µ-opioid receptor with an affinity higher than that of pentazocine (B1679294). nih.gov However, its affinity for the κ-binding site is the lowest among the compounds tested in one study. nih.gov Another metabolite, hydroxybutorphanol (B1227631), binds almost exclusively to the µ-receptor, but with lower affinity. nih.gov

Functionally, in the presence of sodium chloride or after treatment with 5,5'-dithiobis (2-nitrobenzoic acid), which can alter membrane binding capacity, this compound displays agonistic properties, while butorphanol and hydroxybutorphanol behave as antagonists. nih.gov Butorphanol is generally considered a partial agonist at the µ-opioid receptor and a κ-opioid receptor agonist. ecddrepository.orgcabidigitallibrary.org

Below is a table summarizing the comparative receptor selectivity:

| Compound | µ-Receptor Affinity | κ-Receptor Affinity | δ-Receptor Affinity | Functional Activity (in vitro) |

| Butorphanol | High nih.gov | High nih.gov | Moderate ecddrepository.org | µ-antagonist/κ-agonist-like nih.gov |

| This compound | Higher than pentazocine nih.gov | Low nih.gov | Not specified | Agonist nih.gov |

| Hydroxybutorphanol | Low (exclusive binding) nih.gov | Not specified | Not specified | Antagonist nih.gov |

| Morphine | High | Not specified | Not specified | Not specified |

| Pentazocine | Lower than this compound nih.gov | Not specified | Not specified | Not specified |

In Vitro and Preclinical in Vivo Metabolic Characterization of Norbutorphanol

Identification of Metabolic Pathways of Butorphanol (B1668111) Leading to Norbutorphanol

Butorphanol undergoes extensive metabolism, primarily in the liver, following administration. fda.govfda.gov The metabolic process yields two main metabolites: hydroxybutorphanol (B1227631) and this compound. drugs.comcore.ac.uk The formation of hydroxybutorphanol is the major metabolic route, while this compound is produced in smaller quantities through N-dealkylation. pfizer.comnih.gov Consequently, this compound is typically detected at only trace levels in plasma at most time points following butorphanol administration. fda.govdrugs.comapotex.com Less than 5% of a butorphanol dose is excreted in the urine as this compound. pfizer.com

The primary pathway leading to this compound is the N-dealkylation of the parent butorphanol molecule. This reaction involves the enzymatic removal of the cyclobutylmethyl group attached to the nitrogen atom of the morphinan (B1239233) structure.

The formation of this compound from butorphanol is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net CYPs are heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. wikipedia.orgpurdue.edu These enzymes facilitate oxidative reactions, which typically represent the initial step (Phase I metabolism) in making lipophilic compounds more water-soluble for subsequent elimination. wikipedia.org

Following its formation via Phase I metabolism, this compound can undergo further biotransformation through Phase II conjugation reactions. The primary enzymes involved in this step are the UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov UGTs are a family of enzymes that catalyze the attachment of glucuronic acid to a substrate. nih.govfiveable.me This process, known as glucuronidation, significantly increases the water solubility of the metabolite, facilitating its excretion from the body, typically via urine or bile. fiveable.me

Evidence for the glucuronidation of butorphanol metabolites comes from analytical studies in which urine samples required enzymatic hydrolysis with β-glucuronidase to quantify the total amount of metabolites present. researchgate.net This suggests that this compound, like hydroxybutorphanol, is conjugated to form this compound-glucuronide. researchgate.netuts.edu.au The UGT2 subfamily, in particular, is known to catalyze the glucuronidation of opioids. nih.gov

Role of Cytochrome P450 Isoenzymes in this compound Formation

Characterization and Structural Elucidation of this compound Metabolites in Biological Matrices (Excluding Human Clinical Samples)

This compound has been successfully identified and quantified in various biological matrices from preclinical animal models, most notably in horses. These studies utilize advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity for detecting drug metabolites at low concentrations. infinixbio.comrmtcnet.com

In studies involving the administration of butorphanol to exercised Thoroughbred horses, this compound was detected and measured in plasma samples. researchgate.net The concentration of this compound typically peaks shortly after butorphanol administration and then declines over time.

The table below presents the mean plasma concentrations of this compound measured in horses following a single intravenous administration of butorphanol tartrate (0.1 mg/kg).

| Time Post-Administration | Mean this compound Plasma Concentration (ng/mL) |

| 5 minutes | ~0.35 |

| 15 minutes | ~0.40 |

| 30 minutes | ~0.38 |

| 1 hour | ~0.30 |

| 2 hours | ~0.25 |

| 4 hours | <0.20 |

| 8 hours | Not Detected |

| Data derived from graphical representations in scientific literature. researchgate.net |

Analytical methods developed for these studies have established specific limits of detection (LOD) and limits of quantitation (LOQ) for this compound in animal biological fluids. For instance, in equine urine, an LC-MS assay was optimized to provide an LOD of 0.05 ng/mL. rmtcnet.com In equine plasma, the lower limit of quantitation (LLOQ) has been established at 0.2 ng/mL. researchgate.net Such sensitive methods are crucial for pharmacokinetic studies, given the low circulating concentrations of this metabolite. rmtcnet.com

Enzyme Kinetics and Inhibition Studies Pertaining to this compound Formation and Degradation

The rate of an enzyme-catalyzed reaction, such as the formation of this compound, can be described by enzyme kinetics. unina.it The Michaelis-Menten model is a fundamental concept in enzyme kinetics, defining the relationship between the reaction rate (V), the maximum rate (Vmax), the substrate concentration [S], and the Michaelis constant (Km). github.ionih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate. vscht.cz

Detailed studies delineating the specific kinetic parameters (e.g., Km, Vmax) for the individual CYP isozymes responsible for the N-dealkylation of butorphanol to this compound are not extensively detailed in the available literature. Such studies would typically involve incubating recombinant enzymes with varying concentrations of butorphanol and measuring the rate of this compound formation.

However, inhibition studies provide indirect evidence regarding the enzymes involved. As noted, clinical drug interaction studies have shown that potent inhibitors of CYP3A4 can alter the pharmacokinetics of the parent drug, butorphanol. nih.gov This inhibition would consequently reduce the rate of formation of metabolites produced by CYP3A4, including this compound. Specific in vitro inhibition studies using chemical inhibitors or antibodies against particular CYP isozymes would be necessary to precisely quantify the inhibitory constants (Ki) and confirm the exact contribution of each enzyme to this compound formation. nih.gov

Structure Activity Relationship Sar and Computational Studies of Norbutorphanol and Its Analogues

Design and Synthesis of Norbutorphanol Analogues for SAR Exploration

The investigation into the structure-activity relationships of morphinans often involves the synthesis of various analogues to determine how structural modifications influence biological activity. For morphinans like butorphanol (B1668111) and its metabolite this compound, the synthesis of analogues typically focuses on modifications at key positions of the molecule.

The synthesis of N-substituted phenyldihydropyrazolone analogues has demonstrated that alterations to the N-aryl ring and linker chains can significantly impact activity. frontiersin.org Similarly, for morphinans, the N-substituent is a critical determinant of opioid receptor affinity and efficacy. The N-cyclobutylmethyl group of butorphanol contributes significantly to its mixed agonist-antagonist profile. In this compound, the absence of this group is the primary structural difference and the main driver of its altered pharmacological profile.

The synthesis of analogues to explore SAR often follows established chemical routes. For instance, the synthesis of novel pyrimidine (B1678525) derivatives via Biginelli condensation has been a focus in drug discovery. nih.gov In the context of morphinans, the synthesis of analogues might involve N-alkylation or N-acylation of the secondary amine in this compound to introduce a variety of substituents. These modifications allow for the systematic evaluation of the impact of the size, lipophilicity, and electronic properties of the N-substituent on receptor binding and functional activity. frontiersin.orgmdpi.com

For example, studies on fentanyl analogues have shown that the N-phenethyl group is crucial for high-affinity binding to the mu-opioid receptor (MOR). plos.org The synthesis of a library of analogues with variations in the N-substituent allows for the development of a comprehensive SAR. nih.gov While specific large-scale synthesis programs for this compound analogues are not extensively documented, the principles of medicinal chemistry suggest that such studies would be invaluable for elucidating the precise structural requirements for interaction with opioid receptors. researchgate.netkcl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Receptor Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For this compound and its analogues, QSAR models can predict their binding affinity and functional potency at opioid receptors, guiding the design of new molecules with desired pharmacological profiles.

QSAR models can be broadly categorized into ligand-based and receptor-based approaches.

Ligand-Based QSAR : This approach is utilized when the three-dimensional structure of the receptor is unknown or not well-defined. It relies on a set of molecules with known activities to build a model. researchgate.net For this compound, a ligand-based model would involve compiling a dataset of related morphinan (B1239233) compounds with their experimentally determined binding affinities for mu (µ), kappa (κ), and delta (δ) opioid receptors. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties. Machine learning algorithms are then used to develop a mathematical relationship between these descriptors and the biological activity. researchgate.net

Receptor-Based QSAR (or 3D-QSAR) : When the 3D structure of the opioid receptors is available, receptor-based approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods require the alignment of the ligands within the receptor's binding site. The steric and electrostatic interaction fields between the ligands and the receptor are then calculated and used as descriptors to build the QSAR model. zenodo.org For this compound, this would involve docking it and its analogues into the crystal structures of the µ- and κ-opioid receptors to generate the necessary alignments and interaction fields. zenodo.org

The primary goal of QSAR modeling is to develop robust and predictive models. The predictive power of a QSAR model is assessed through internal and external validation techniques. A well-validated QSAR model can then be used to predict the binding affinity (Ki values) and functional potency (EC50 or IC50 values) of newly designed this compound analogues.

For instance, QSAR studies on fentanyl analogues have successfully predicted their affinity for the µ-opioid receptor. researchgate.net Similar models for this compound could elucidate the key structural features that determine its interaction with opioid receptors. For example, a QSAR model could quantify the impact of the N-substituent on the binding affinity, confirming that the lack of a bulky substituent in this compound compared to butorphanol leads to a decrease in affinity at certain receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Butorphanol

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| Butorphanol | <1 | 0.1 ± 0.02 | 34 ± 27 |

This table presents the binding affinities of butorphanol, the parent compound of this compound. Data for this compound itself is limited, but these values provide a baseline for understanding the impact of N-dealkylation. nih.govnih.govnih.gov

Ligand-Based and Receptor-Based QSAR Approaches

Molecular Docking and Molecular Dynamics Simulations of this compound with Opioid Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the interaction between a ligand like this compound and its receptor targets. mdpi.commdpi.comnih.govresearchgate.net

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor. For this compound, docking studies into the crystal structures of the µ- and κ-opioid receptors can reveal its binding mode. These studies show that morphinans typically form a crucial salt bridge between the protonated nitrogen of the piperidine (B6355638) ring and a conserved aspartate residue (Asp147 in MOR) in the receptor's binding pocket. nih.gov

The removal of the cyclobutylmethyl group in this compound compared to butorphanol is expected to alter its interactions within the binding site. While the core morphinan scaffold interactions would be preserved, the absence of the bulky N-substituent would reduce hydrophobic interactions in a specific sub-pocket of the receptor. This is supported by studies on other N-dealkylated opioids. nih.gov

MD simulations can then be used to refine the docked pose and to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.govresearchgate.net These simulations can highlight the stability of key interactions and reveal the role of water molecules in mediating ligand-receptor contacts. For butorphanol, docking models indicate it shares a binding cavity with other κ-agonists. nih.govresearchgate.net It is plausible that this compound occupies a similar space, though with altered dynamics due to its smaller size.

This compound, like other morphinans, possesses a degree of conformational flexibility. Conformational analysis aims to identify the low-energy conformations of the molecule that are relevant for receptor binding. The conformation of a drug-like molecule can change depending on its environment, such as in solution versus when bound to a protein.

MD simulations allow for the exploration of the conformational landscape of this compound both in its free state and when bound to the opioid receptors. These simulations can reveal the flexibility of different parts of the molecule, such as the piperidine ring and the orientation of the hydroxyl groups. Understanding the conformational preferences of this compound is essential for rational drug design, as the bioactive conformation (the conformation adopted upon binding) may not be the lowest energy conformation in solution.

Studies on butorphanol have shown that its B ring adopts an envelope conformation, while the C and D rings have a regular chair conformation. The flexibility of the N-substituent in butorphanol is a key factor in its interaction with the receptor. For this compound, the absence of this substituent would lead to a different dynamic profile within the binding pocket, likely resulting in a different pattern of receptor activation and signaling.

Advanced Analytical Methodologies for Norbutorphanol Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Norbutorphanol and Metabolites in Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of this compound and its related metabolites. plos.orgnih.gov Its high selectivity and sensitivity make it the preferred technique for quantifying low-concentration analytes in complex biological matrices like plasma and urine. plos.orgnih.gov The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. medrxiv.orgresearchgate.net

Method validation is a critical process to ensure that the analytical procedure is reliable and reproducible for its intended use. researchgate.netyoutube.com This process includes demonstrating accuracy, precision, selectivity, and specificity. youtube.com Key validation parameters for LC-MS/MS methods include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage). nih.govd-nb.infonih.gov For instance, a developed method for a similar compound demonstrated intra- and inter-assay precision within acceptable limits and stability across multiple freeze-thaw cycles and storage durations. nih.gov The use of stable isotopically labeled internal standards is ideal for LC-MS/MS methods to ensure accuracy. plos.org

A typical workflow involves sample preparation, often through solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate this compound and other metabolites from the biological matrix. nih.govnih.gov Chromatographic separation is then achieved, often using a C18 or similar reversed-phase column, followed by detection using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This targeted approach allows for the sensitive and specific quantification of the analytes of interest.

Table 1: Key Validation Parameters for LC-MS/MS Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes in the sample. | IS-normalized matrix factor within an acceptable range (e.g., 0.8-1.2) |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Concentration change within ±15% of the initial concentration |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of unknown metabolites of butorphanol (B1668111), including this compound, in research samples. chromatographyonline.comijpras.com Instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide accurate mass measurements, which allow for the determination of the elemental composition of metabolites and their fragments. chromatographyonline.comijpras.com This capability is crucial for distinguishing between isobaric interferences and providing confident structural elucidation. thermofisher.com

The general workflow for metabolite identification using HRMS involves several steps:

Data Acquisition: Full-scan mass spectra are acquired at high resolution to detect all potential metabolites. ijpras.com

Data Processing: Sophisticated software tools are used to mine the data and identify potential drug-related ions based on their mass defect or isotopic pattern. chromatographyonline.com

Structural Elucidation: The elemental composition of the parent and fragment ions is determined from the accurate mass data. This information, combined with fragmentation patterns, helps to propose the structure of the metabolite. chromatographyonline.comthermofisher.com

An untargeted mass spectrometric approach using LC-HRMS can also be employed to monitor large-scale metabolic changes following drug administration, providing a more comprehensive understanding of the metabolic profile. uts.edu.au This approach has the potential to identify not only the primary metabolites but also other endogenous molecules affected by the drug. uts.edu.au

Quantitative Analysis in Preclinical Biological Fluids and Tissues

The validated LC-MS/MS methods are routinely applied for the quantitative analysis of this compound in various preclinical biological fluids (e.g., plasma, urine) and tissues. nih.govppd.com This allows for the investigation of the pharmacokinetic properties and tissue distribution of the compound. nih.gov In preclinical studies, samples are collected at various time points after administration of the parent drug, butorphanol. researchgate.net

For tissue analysis, homogenization is required prior to extraction. The developed analytical methods must be sensitive enough to detect the low concentrations of this compound often found in these matrices. ppd.com For example, in a study involving horses, butorphanol and its metabolites, including this compound, were quantified in plasma to determine their pharmacokinetic profiles. researchgate.net Similarly, LC-MS/MS methods have been successfully used to determine the concentration of other drugs and their metabolites in mouse plasma and various tissues, providing valuable data on their absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for this compound Research

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that has been utilized for the determination of this compound in biological samples. nih.govtechnologynetworks.com GC-MS is particularly suitable for volatile and semi-volatile compounds. filab.fr For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. nih.govnih.gov

In a reported method for the analysis of butorphanol and its metabolites, including this compound, in human plasma, the analytes were derivatized after solid-phase extraction. nih.gov The resulting derivatives were then analyzed by GC-MS with electron-capture negative-ion chemical ionization (ECNCI), which provides high sensitivity. nih.gov The method involved selected-ion monitoring (SIM) of the molecular ions of the derivatives to ensure specificity. nih.gov

Validation of GC-MS methods follows similar principles to LC-MS/MS, including the assessment of linearity, precision, and accuracy. nih.govnih.gov For instance, a validated GC-MS method for buprenorphine and its metabolite nor-buprenorphine in blood demonstrated good linearity, recovery, and precision. nih.gov

Table 2: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase. | Separates compounds based on their volatility and interaction with a gaseous mobile phase and a stationary phase. |

| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Primarily for volatile and semi-volatile compounds; derivatization often required for non-volatile analytes. |

| Sample Throughput | Generally higher due to faster analysis times and simpler sample preparation. | Can be lower due to the need for derivatization and longer run times. |

| Sensitivity | Very high, often in the picogram to femtogram range. | High, particularly with specific ionization techniques like ECNCI. |

| Selectivity | Excellent, especially with tandem mass spectrometry (MS/MS). | Good, enhanced by mass spectrometric detection. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthetic Intermediates and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unequivocal structural elucidation of synthetic intermediates and analogues of this compound. researchgate.netcas.cz While MS techniques provide information about the mass and elemental composition, NMR provides detailed information about the connectivity of atoms within a molecule. libretexts.org Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to determine the precise chemical structure. ipb.pt

In the synthesis of new chemical entities, NMR is used to confirm the structure of each intermediate, ensuring the correct chemical transformations have occurred. researchgate.net For complex molecules, advanced NMR techniques and computational analysis may be required to determine the stereochemical profile. researchgate.netchemrxiv.org The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in the NMR spectra provide the necessary data for complete structural assignment. libretexts.orgipb.pt

Bioanalytical Method Development for In Vitro and Ex Vivo Research Applications

The development of bioanalytical methods is fundamental for conducting in vitro and ex vivo research on this compound. youtube.comresearchgate.net These studies are crucial for investigating the metabolic pathways of butorphanol and the pharmacological activity of its metabolites. chromatographyonline.com

In vitro studies often utilize liver microsomes or hepatocytes to study the metabolism of a drug. unmc.edu Bioanalytical methods are required to quantify the formation of metabolites like this compound over time. These methods need to be sensitive and selective to measure the low concentrations of metabolites formed in these systems. unmc.edu

Ex vivo analysis involves the study of tissues or organs that have been removed from an organism. nih.gov For example, tissue samples from preclinical studies can be analyzed ex vivo to determine the concentration of this compound in specific organs. nih.govnih.gov This provides valuable information on the tissue distribution and potential target sites of the compound. nih.gov The development of these methods faces challenges such as ensuring the stability of the analyte in the tissue homogenates and minimizing matrix effects. mdpi.com

The process of bioanalytical method development for these applications is a comprehensive one, starting from method development and validation to the final analysis of study samples. researchgate.netresearchgate.net The goal is to have a robust and reliable method that can accurately quantify the analyte of interest in the specific biological matrix being studied. researchgate.net

Emerging Research Directions for Norbutorphanol in Chemical Biology and Pharmacology

Investigation of Norbutorphanol's Potential for Biased Agonism at Opioid Receptors

The concept of biased agonism, or functional selectivity, has emerged as a significant area of research in opioid pharmacology. This theory posits that certain ligands can preferentially activate one intracellular signaling pathway over another upon binding to a receptor. mdpi.comnih.gov For opioid receptors, the two primary pathways are the G-protein-mediated signaling, which is largely associated with analgesic effects, and the β-arrestin pathway, which has been implicated in some adverse effects. mdpi.comnih.gov The development of biased agonists that selectively activate the G-protein pathway while minimizing β-arrestin recruitment is a key strategy in the pursuit of safer opioid analgesics. mdpi.commdpi.com

This compound, as a metabolite of butorphanol (B1668111), which exhibits mixed agonist-antagonist properties at opioid receptors, presents an intriguing candidate for studies in biased agonism. Research into the signaling properties of various opioid ligands has revealed that even subtle structural modifications can significantly alter a compound's preference for G-protein or β-arrestin pathways. frontiersin.org The investigation into this compound would involve characterizing its binding affinity and functional activity at mu (μ), kappa (κ), and delta (δ) opioid receptors.

Preclinical research in this area would utilize various in vitro assays to determine the signaling profile of this compound. Techniques such as bioluminescence resonance energy transfer (BRET) can be employed to quantify the interaction between the opioid receptor and G-proteins or β-arrestin 2 upon ligand binding. mdpi.comfrontiersin.org Such studies would compare the efficacy and potency of this compound in activating these two pathways relative to well-characterized biased and unbiased agonists. mdpi.com

The overarching goal is to determine if this compound exhibits a bias toward G-protein signaling, which could theoretically translate to a more favorable therapeutic profile. mdpi.comnih.gov However, it is also noted that some researchers argue that the observed benefits of some "biased agonists" may be attributable to their nature as partial agonists rather than true functional selectivity. mdpi.comfrontiersin.org

Exploration of this compound in Multi-Target Ligand Design

The "one-target, one-drug" paradigm has been challenged by the complexity of many diseases, leading to the rise of polypharmacology and the design of multi-target-directed ligands (MTDLs). frontiersin.orgnih.gov MTDLs are single chemical entities capable of modulating multiple biological targets simultaneously, which can offer enhanced efficacy and a better safety profile for complex multifactorial diseases. nih.govscielo.br

Given the complex nature of pain and other neurological disorders, exploring this compound's potential as a scaffold or pharmacophore in the design of MTDLs is a promising research direction. This strategy involves combining the structural features of this compound with those of ligands for other relevant targets. mdpi.com The design of such hybrid molecules aims to create a single compound with a synergistic effect on different pathological pathways. nih.gov

Computational methods, such as those used in Computer-Aided Drug Design (CADD), are instrumental in the rational design of MTDLs. scielo.br These techniques can help in identifying potential new targets for a this compound-based scaffold and in optimizing the structure of the hybrid molecule to ensure appropriate affinity and activity at each intended target. frontiersin.org Strategies in MTDL design include linking or fusing different pharmacophores. mdpi.com

For instance, a hypothetical MTDL could be designed to interact with an opioid receptor and another non-opioid target involved in pain modulation or neuroinflammation. The development and preclinical testing of such a compound would involve a comprehensive evaluation of its binding and functional activity at all intended targets to validate the multi-target profile. wiley.com

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research in Preclinical Models

Advanced "omics" technologies, such as proteomics and metabolomics, offer a systems-level understanding of the biological effects of a compound. davuniversity.orgmetabolon.com These approaches are increasingly being applied in preclinical research to identify biomarkers, elucidate mechanisms of action, and assess the safety of new chemical entities. nih.govresearchgate.net

Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. davuniversity.org In the context of this compound research, proteomics can be used in preclinical models to:

Identify protein expression changes in relevant tissues (e.g., brain, spinal cord) following administration. mdpi.com

Discover potential biomarkers related to efficacy or off-target effects. nih.govnih.gov

Elucidate the downstream signaling pathways affected by this compound's interaction with opioid receptors. mdpi.com

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. metabolon.come-enm.org This provides a functional readout of the physiological state and can reveal biochemical perturbations caused by a drug. nih.govuni-konstanz.de In preclinical studies of this compound, metabolomics could be employed to:

Characterize the metabolic signature associated with its administration. e-enm.org

Identify metabolic pathways that are significantly altered. nih.gov

Discover endogenous biomarkers that correlate with its pharmacological effects. metabolon.com

By integrating proteomics and metabolomics data, researchers can gain a more holistic understanding of this compound's biological impact in preclinical models, moving beyond the study of a single target to a broader systems-level perspective. mdpi.com

Development of Optogenetic or Chemogenetic Tools Modulated by this compound-like Structures

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific cell populations, most notably neurons, using light or specific chemical ligands, respectively. addgene.orgnih.govfrontiersin.org These tools have revolutionized neuroscience research by enabling the investigation of the causal role of specific neural circuits in behavior and disease. nih.govnih.gov

Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), involves genetically engineering a receptor to be activated by a specific, otherwise inert, small molecule. unchealthcare.orgunc.edu This allows for the remote control of neuronal activity. nih.gov While current DREADDs utilize specific ligands, there is ongoing research to develop new receptor-ligand pairs. addgene.org A potential research avenue could be the development of novel DREADDs that are modulated by this compound or structurally related compounds. This would require significant protein engineering of a receptor (e.g., a G-protein coupled receptor) to make it selectively responsive to a this compound-like ligand. nih.gov

Optogenetics utilizes light-sensitive proteins (opsins) to control cellular activity. nih.govfsu.edu While direct modulation by a small molecule like this compound is not a feature of traditional optogenetics, one could envision hybrid approaches. For example, the development of bioluminescent optogenetics (BL-OG) tools, where a luciferase enzyme generates light to activate an opsin, could potentially be engineered to be allosterically modulated by a this compound-like structure. researchgate.netnih.gov

These are highly speculative but forward-looking research directions that would merge the pharmacology of this compound-like structures with cutting-edge neurotechnology to create novel tools for basic research.

Role of this compound in Understanding Opioid Receptor Polymorphisms (Preclinical focus)

Genetic variations, such as single nucleotide polymorphisms (SNPs), in the genes encoding opioid receptors can lead to individual differences in response to opioid ligands. nih.govfrontiersin.org The most studied of these is the A118G SNP in the mu-opioid receptor gene (OPRM1). nih.govfrontiersin.org Preclinical studies have shown that such polymorphisms can alter receptor expression, binding affinity of ligands, and downstream signaling. frontiersin.orgucla.edunih.gov

This compound can serve as a valuable pharmacological tool in preclinical models designed to investigate the functional consequences of opioid receptor polymorphisms. By creating cell lines or genetically modified animal models that express different opioid receptor variants, researchers can systematically evaluate how these genetic differences affect the binding and functional activity of this compound. ucla.edu

Such preclinical research would involve comparing the effects of this compound in models with wild-type opioid receptors versus those with specific polymorphisms. frontiersin.org Key parameters to be investigated would include binding affinity, G-protein activation, and β-arrestin recruitment. These studies could help to elucidate whether the effects of this compound are significantly altered by common genetic variants in opioid receptors. This knowledge is crucial for understanding the potential for inter-individual variability in response to this compound and can contribute to the broader field of pharmacogenetics. nih.gov

Q & A

Q. What are the key pharmacokinetic parameters of Norbutorphanol in preclinical models, and how do they inform dosing regimens?

this compound, a metabolite of butorphanol, exhibits a large volume of distribution (305–901 L) and high systemic clearance (52–154 L/h) in preclinical models, indicating extensive tissue penetration and rapid elimination. Dosing regimens must account for its nonlinear pharmacokinetics, particularly its accumulation (up to 5-fold) at steady state due to the long half-life of its hydroxylated metabolite (18 h). Methodologically, studies should measure plasma concentration-time profiles using LC-MS/MS and adjust for renal impairment, as reduced creatinine clearance (<30 mL/min) prolongs its half-life to 10.5 h .

Q. How is this compound metabolized, and what are the implications for drug interaction studies?

this compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily forming hydroxylated derivatives. Urinary excretion accounts for 70–80% of elimination, with <5% excreted as unchanged drug. Interaction studies should evaluate CYP450 inhibitors/inducers (e.g., ketoconazole, rifampin) using in vitro microsomal assays and in vivo crossover trials. Researchers must also monitor metabolite ratios in urine and plasma to identify enzymatic interference .

Q. What experimental models are appropriate for studying this compound’s systemic effects?

Rodent models are standard for assessing systemic toxicity, but interspecies metabolic differences (e.g., glucuronidation rates) require validation via comparative pharmacokinetic analyses. Studies should include dose-ranging experiments (oral, parenteral routes) and histological assessments of target organs (liver, kidneys) to align preclinical findings with human data .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s analgesic efficacy between animal models and clinical trials?

Contradictions often arise from variations in receptor affinity (κ-opioid vs. μ-opioid) across species. To resolve this, employ translational pharmacodynamic modeling, integrating receptor-binding assays (e.g., radioligand displacement) with human patient-reported outcomes. Meta-analyses of randomized controlled trials (RCTs) should adjust for confounding factors like comorbidities and concomitant opioid use .

Q. What methodological frameworks (e.g., PICO, FINER) optimize study design for this compound’s neuropharmacological effects?

The PICO framework (Population: chronic pain patients; Intervention: this compound; Comparison: placebo/active comparator; Outcome: pain score reduction) ensures focused hypotheses. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide ethical and practical considerations, such as avoiding high-dose cohorts in renal-impaired populations. For neurotoxicity studies, include electrophysiological measurements (e.g., EEG) to capture CNS effects .

Q. How should contradictory data on this compound’s respiratory depression risk be analyzed?

Systematic reviews with subgroup analyses (e.g., by age, dosing frequency) can reconcile conflicting results. Apply the Cochrane Risk of Bias Tool to assess RCT quality, focusing on allocation concealment and blinding. Dose-response meta-regressions are critical to identify thresholds where respiratory depression becomes clinically significant .

Q. What statistical approaches are recommended for analyzing this compound’s nonlinear pharmacokinetics?

Use non-compartmental analysis (NCA) for initial parameter estimation (AUC, Cmax), followed by population pharmacokinetic modeling (e.g., NONMEM) to account for interindividual variability. Bayesian hierarchical models are ideal for sparse sampling in vulnerable populations (e.g., elderly). Report confidence intervals to reflect instrument precision, avoiding overstatement of significance without p-value justification .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) improve predictions of this compound’s metabolite activity?

IVIVE requires scaling hepatic clearance using hepatocyte incubation data and physiological parameters (e.g., liver blood flow). Validate predictions with humanized mouse models expressing human CYP450 isoforms. For neuroactive metabolites, combine blood-brain barrier permeability assays (e.g., PAMPA) with microdialysis in preclinical trials .

Methodological Guidelines

- Data Reporting : Adhere to NIH preclinical guidelines (e.g., detailing animal husbandry, randomization) and CONSORT for clinical trials. Specify statistical tests, effect sizes, and software (e.g., GraphPad Prism v10) .

- Toxicological Studies : Follow OECD TG 420/423 for acute toxicity testing. Include histopathology scores and organ-weight ratios in supplementary materials .

- Ethical Compliance : For human studies, document IRB approval and informed consent processes, particularly for vulnerable populations (e.g., renal impairment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.